2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)propanamide
Description
2,2-DI-ME-N-(2,2,2-TRICHLORO-1-(((4-IODOANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE is a complex organic compound with the molecular formula C14H17Cl3IN3OS and a molecular weight of 508638 This compound is notable for its unique structure, which includes a trichloromethyl group, an iodoaniline moiety, and a carbothioyl group
Properties
Molecular Formula |
C14H17Cl3IN3OS |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(4-iodophenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C14H17Cl3IN3OS/c1-13(2,3)11(22)20-10(14(15,16)17)21-12(23)19-9-6-4-8(18)5-7-9/h4-7,10H,1-3H3,(H,20,22)(H2,19,21,23) |
InChI Key |
WXEQIFOLFLWAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DI-ME-N-(2,2,2-TRICHLORO-1-(((4-IODOANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE typically involves multiple steps. One common method starts with the reaction of 4-iodoaniline with a carbothioyl chloride derivative under basic conditions to form the intermediate 4-iodoanilinocarbothioyl chloride. This intermediate is then reacted with 2,2,2-trichloro-1-(methylamino)ethane in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-DI-ME-N-(2,2,2-TRICHLORO-1-(((4-IODOANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-DI-ME-N-(2,2,2-TRICHLORO-1-(((4-IODOANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2-DI-ME-N-(2,2,2-TRICHLORO-1-(((4-IODOANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The trichloromethyl and iodoaniline groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2-DI-ME-N-(2,2,2-TRICHLORO-1-(((4-NITROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE: Similar structure but with a nitro group instead of an iodo group.
2,2-DIMETHYL-N-(2,2,2-TRICHLORO-1-((4,6-DI-ME-2-PYRIMIDINYL)THIO)ET)PROPANAMIDE: Contains a pyrimidinylthio group instead of an iodoaniline group.
Uniqueness
The uniqueness of 2,2-DI-ME-N-(2,2,2-TRICHLORO-1-(((4-IODOANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodoaniline moiety, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
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